1,2-Bis(4-bromophenyl)ethane-1,2-diol
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Overview
Description
1,2-Bis(4-bromophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two bromophenyl groups attached to an ethane-1,2-diol backbone. This compound is a white crystalline solid at room temperature and is primarily used in organic synthesis reactions as a reagent, catalyst, and intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)ethane-1,2-diol can be synthesized through the selective hydrogenation of the corresponding tolane precursor. The process involves the lithium-halogen exchange using n-butyllithium at -84°C, followed by the addition of iodine to produce the desired compound . Another method involves the reaction of 1,2-dibromoethane with 4-bromobenzene in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as sodium amide (NaNH₂) and Grignard reagents (RMgX) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(4-bromophenyl)ethane-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(4-bromophenyl)ethane-1,2-diol involves its interaction with molecular targets through its bromophenyl groups. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile in different chemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-fluorophenyl)ethane-1,2-diol
- 1,2-Bis(2-chlorophenyl)ethane-1,2-diol
- 1,2-Bis(4-bromophenyl)ethane-1,2-dione
Uniqueness
1,2-Bis(4-bromophenyl)ethane-1,2-diol is unique due to its specific bromophenyl groups, which confer distinct reactivity and properties compared to its fluorinated or chlorinated analogs. The presence of bromine atoms allows for specific substitution reactions that are not possible with other halogens .
Properties
CAS No. |
24133-54-8 |
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Molecular Formula |
C14H12Br2O2 |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
1,2-bis(4-bromophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H |
InChI Key |
GVQCDJVKPDOTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)O)O)Br |
Origin of Product |
United States |
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